N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide
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Overview
Description
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide is a complex organic compound that features a combination of benzodioxin and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the halogenation of 7-(4-bromobenzoyl) indole in tetrahydrofuran in the presence of an acid to obtain 3,3-dihalo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. This intermediate is then subjected to a reduction reaction in tetrahydrofuran using acetic acid and zinc powder to yield the desired compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The methods involve using readily available raw materials, mild reaction conditions, and simple operations to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like zinc powder.
Substitution: The compound can undergo substitution reactions, particularly halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and acetic acid are commonly used for reduction reactions.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in halogenated derivatives .
Scientific Research Applications
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: A thiophene derivative with similar structural features.
(E)-7-(4-(Diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile: Another compound with a thiophene moiety, used in photovoltaic applications.
N-(2,5-diethoxy-4-morpholinophenyl)thiophene-2-carboxamide: A thiophene-based aromatic amide.
Uniqueness
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide is unique due to its combination of benzodioxin and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14BrNO4S |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H14BrNO4S/c21-13-5-3-12(4-6-13)19(23)14-10-16-17(26-8-7-25-16)11-15(14)22-20(24)18-2-1-9-27-18/h1-6,9-11H,7-8H2,(H,22,24) |
InChI Key |
ZWVZWKOGRZDDBN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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